Methyl 4-methyl-6-phenylpicolinate
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Overview
Description
Methyl 4-methyl-6-phenylpicolinate is an organic compound with the molecular formula C₁₄H₁₃NO₂ It is a derivative of picolinic acid, featuring a methyl group at the 4-position and a phenyl group at the 6-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methyl-6-phenylpicolinate typically involves the esterification of 4-methyl-6-phenylpicolinic acid. One common method is the Fischer esterification, where the picolinic acid derivative is reacted with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to optimize reaction conditions and increase yield. Additionally, the use of alternative catalysts and solvents that are more environmentally friendly and cost-effective may be explored.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-6-phenylpicolinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The aromatic ring and the ester group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl 4-methyl-6-phenylpicolinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of Methyl 4-methyl-6-phenylpicolinate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active picolinic acid derivative, which may interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl 4-methyl-6-phenylpicolinate can be compared with other picolinic acid derivatives, such as:
Methyl 4-methylpicolinate: Lacks the phenyl group, which may affect its chemical properties and reactivity.
Methyl 6-phenylpicolinate: Lacks the methyl group at the 4-position, which may influence its biological activity.
4-Methyl-6-phenylpicolinic acid: The carboxylic acid form, which has different solubility and reactivity compared to the ester.
The presence of both the methyl and phenyl groups in this compound makes it unique and potentially more versatile in various applications.
Properties
IUPAC Name |
methyl 4-methyl-6-phenylpyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-10-8-12(11-6-4-3-5-7-11)15-13(9-10)14(16)17-2/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXEBDJMYLFMGKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)C(=O)OC)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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